3-(Furan-2-yl)propan-1-amine
Overview
Description
3-(Furan-2-yl)propan-1-amine is an organic compound that belongs to the class of furan derivatives It consists of a furan ring attached to a propylamine chain
Mechanism of Action
Target of Action
Furan derivatives have been noted for their wide range of biological and pharmacological properties, and have been used in various therapeutic areas .
Mode of Action
It’s known that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . For instance, the synthesis of a related compound, (S)-1-(furan-2-yl)propan-1-ol, was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst .
Biochemical Pathways
Furan derivatives have been noted for their wide range of biological and pharmacological properties, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The related compound (s)-1-(furan-2-yl)propan-1-ol was synthesized with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions , suggesting potential bioavailability.
Result of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
The related compound (s)-1-(furan-2-yl)propan-1-ol was synthesized using a biocatalyst obtained from boza, a grain-based fermented beverage , suggesting that the production environment can influence the synthesis of these compounds.
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the furan derivative and the biomolecules it interacts with .
Cellular Effects
Furan derivatives have been shown to have a wide range of effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Furan derivatives have been synthesized and studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Furan derivatives have been studied in animal models, and their effects can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Furan derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Furan derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Furan derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)propan-1-amine typically involves the reaction of furan-2-carboxaldehyde with nitromethane to form 3-(furan-2-yl)-2-nitropropene. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-2-yl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(Furan-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Furan-2-carboxaldehyde: A precursor in the synthesis of 3-(Furan-2-yl)propan-1-amine.
3-(Furan-2-yl)propanoic acid: A structurally similar compound with a carboxylic acid group instead of an amine group.
2-Furylmethylamine: A compound with a similar furan ring but different side chain.
Uniqueness: this compound is unique due to its specific combination of a furan ring and a propylamine chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(furan-2-yl)propan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBNEIGPGNXTRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243802 | |
Record name | Furanpropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98773-80-9, 4428-38-0 | |
Record name | Furanpropanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098773809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furanpropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(furan-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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